Hexamethyldisilazane

Catalog No.
S575618
CAS No.
999-97-3
M.F
C6H19NSi2
M. Wt
161.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilazane

CAS Number

999-97-3

Product Name

Hexamethyldisilazane

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane

Molecular Formula

C6H19NSi2

Molecular Weight

161.39 g/mol

InChI

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3

InChI Key

FFUAGWLWBBFQJT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N[Si](C)(C)C

Solubility

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene
Insol in water, reacts slowly
In water, 392 mg/l @ 25 °C /Estimated/

Synonyms

hexamethyldisilazane, hexamethylsilazane, hexamethylsilazane, aluminum salt, hexamethylsilazane, beryllium salt, hexamethylsilazane, cadmium salt, hexamethylsilazane, cerium (+3) salt, hexamethylsilazane, chromium (3+) salt, hexamethylsilazane, cobalt (2+) salt, hexamethylsilazane, europium (3+) salt, hexamethylsilazane, gadolinium (3+) salt, hexamethylsilazane, gallium salt, hexamethylsilazane, germanium (2+) salt, hexamethylsilazane, holmium (3+) salt, hexamethylsilazane, indium (3+) salt, hexamethylsilazane, iron (3+) salt, hexamethylsilazane, lanthanum (3+) salt, hexamethylsilazane, lead (2+) salt, hexamethylsilazane, lithium salt, hexamethylsilazane, lutetium (3+) salt, hexamethylsilazane, magnesium salt, hexamethylsilazane, manganese (2+) salt, hexamethylsilazane, mercury (2+) salt, hexamethylsilazane, neodymium (3+) salt, hexamethylsilazane, potassium salt, hexamethylsilazane, praseodymium (3+) salt, hexamethylsilazane, samarium (3+) salt, hexamethylsilazane, scandium (3+) salt, hexamethylsilazane, silanamine-(15)N-labeled, hexamethylsilazane, sodium salt, hexamethylsilazane, thallium (3+) salt, hexamethylsilazane, tin (2+) salt, hexamethylsilazane, titanium (3+) salt, hexamethylsilazane, uranium (3+) (3:1) salt, hexamethylsilazane, vanadium (3+) salt, hexamethylsilazane, ytterbium (3+) salt, hexamethylsilazane, yttrium (3+) salt, hexamethylsilazane, zinc salt, N-lithiohexamethyldisilazane, sodium hexamethyldisilazide

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C

Sample Preparation for Electron Microscopy

HMDS serves as an alternative to critical point drying (CPD) in preparing samples for scanning electron microscopy (SEM) []. This technique eliminates the need for specialized equipment like a CPD apparatus. HMDS treatment dehydrates samples effectively by replacing water molecules with hydrophobic groups, preserving their morphology for SEM analysis [].

Silylation Agent in Analytical Chemistry

HMDS acts as a silylating agent, introducing trimethylsilyl (TMS) groups (-Si(CH3)3) onto various functional groups like hydroxyl (-OH) and carboxyl (-COOH) []. This process, known as silylation, enhances the volatility and stability of analytes, making them more amenable for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. For instance, silylation of sugars and related molecules with HMDS improves their chromatographic behavior in GC, leading to better separation and detection [].

Derivatization in Organic Synthesis

HMDS plays a role in the derivatization of various organic molecules []. This involves modifying functional groups to alter their properties, often facilitating further reactions or purification steps. For example, HMDS is used in the synthesis of certain pharmaceuticals and agrochemicals, where it helps convert starting materials into more reactive or easily separable forms [].

Other Research Applications

Beyond the aforementioned examples, HMDS finds applications in other areas of scientific research:

  • Surface modification: HMDS can modify the surface properties of materials, making them more hydrophobic or improving adhesion for various applications [].
  • Biomedical research: HMDS is used as an intermediate in the production of antibodies and anticancer drugs [].
  • Material science: HMDS is employed in the preparation of thin films and other nanomaterials [].

Hexamethyldisilazane is an organosilicon compound with the molecular formula C6H19NSi2C_6H_{19}NSi_2. It appears as a colorless, volatile liquid with a pungent odor and is known for its hydrophobic properties. This compound is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. Hexamethyldisilazane is widely utilized in various industrial and laboratory applications due to its effectiveness as a silylation agent and its ability to enhance the surface properties of materials .

The mechanism of action of HMDS depends on the specific reaction it is involved in.

  • In silylation reactions: The lone pair of electrons on the nitrogen atom in HMDS attacks the electrophilic hydrogen atom of the functional group (e.g., alcohol) leading to the formation of a trimethylsilyl ether and ammonia (Eq. 1).
  • As a base/catalyst: HMDS can accept a proton from a reactant, increasing the nucleophilicity of another molecule and promoting bond formation.

  • Hydrolysis: When exposed to moisture, hexamethyldisilazane reacts with water to produce trimethylsilanol and ammonia. This reaction can lead to the formation of siloxane networks on surfaces .
  • Silylation: It acts as a reagent in the trimethylsilylation of alcohols, amines, and carboxylic acids, protecting sensitive functional groups during chemical synthesis .
  • Reactivity with Carbonyl Compounds: Hexamethyldisilazane reacts with carbonyl-containing organic compounds, generating gaseous ammonia as a byproduct .

The biological activity of hexamethyldisilazane is limited, primarily due to its toxicity. Exposure can lead to respiratory tract irritation and central nervous system depression. Long-term exposure has been associated with neurotoxic effects such as ataxia. The compound can cause severe burns upon contact with skin or eyes and may release toxic nitrogen oxides when heated .

Hexamethyldisilazane can be synthesized through several methods:

  • Reaction of Trimethylsilyl Chloride with Ammonia: This is the most common method, where trimethylsilyl chloride reacts with ammonia to yield hexamethyldisilazane .
  • Chemical Vapor Deposition: Due to its high vapor pressure and low cost, hexamethyldisilazane is frequently used as a precursor in chemical vapor deposition processes for producing silicon-based films .

Hexamethyldisilazane has diverse applications across various fields:

  • Surface Treatment: It is used in the photolithography process for treating silicon wafers, enhancing the adhesion of photoresists .
  • Gas Chromatography: The compound serves as a derivatization agent in gas chromatography mass spectrometry applications .
  • Silylation Reactions: Hexamethyldisilazane is employed for silylation in organic synthesis, particularly for protecting functional groups during reactions involving sensitive substrates .
  • Material Science: It plays a role in the preparation of nanosilicon films and other silicon-based materials .

Studies have shown that hexamethyldisilazane interacts effectively with various functional groups, making it a versatile reagent in organic synthesis. Its reactivity allows it to participate in condensation reactions and silylation processes that are crucial for developing new materials and compounds . Research indicates that hexamethyldisilazane can also facilitate reactions involving metal chlorides to produce metal nitride precursors, showcasing its utility in inorganic chemistry .

Hexamethyldisilazane shares similarities with other organosilicon compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

CompoundMolecular FormulaUnique Features
Trimethylsilyl ChlorideC3H9ClSiC_3H_9ClSiUsed primarily for silylation; more reactive than hexamethyldisilazane.
DimethylsiloxaneC2H6OSiC_2H_6OSiCommonly used as a silicone fluid; less reactive than hexamethyldisilazane.
Bis(trimethylsilyl)amineC6H18NSi2C_6H_{18}NSi_2Similar structure but lacks the same hydrophobic properties; used in various chemical syntheses.

Hexamethyldisilazane's effectiveness as a silylation agent and its relatively low toxicity compared to other organosilicon compounds make it particularly valuable in both laboratory and industrial settings .

Physical Description

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals.
Liquid; WetSolid

Color/Form

Colorless liquid

Boiling Point

125.0 °C
125 °C

Flash Point

48 °F (NFPA, 2010)
81 °F (27 °C) closed cup
14 °C (closed cup) /from table/

Density

0.7741 g/cu cm at 25 °C

LogP

log Kow = 2.62 /Estimated/

Odor

Ammonia-like odo

UNII

H36C68P1BH

Related CAS

1070-89-9 (hydrochloride salt)
4039-32-1 (lithium salt)
1070-89-9 (Na salt)

GHS Hazard Statements

Aggregated GHS information provided by 540 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 540 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 505 of 540 companies with hazard statement code(s):;
H225 (76.04%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (93.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.24%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (16.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (71.68%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (88.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (56.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fixatives

Vapor Pressure

13.79 mmHg
13.8 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

999-97-3
4039-32-1

Wikipedia

Hexamethyldisilazane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Pharmaceutical and medicine manufacturing
Plastics product manufacturing
Printing and related support activities
Rubber product manufacturing
Synthetic rubber manufacturing
This chemical is used in products that support the semiconductor and microelectronics industries.
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: ACTIVE
All HMDS is sold as electronic-grade material, indicating that the level of each metal impurity is less than 1 ppm.

Dates

Modify: 2023-08-15

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